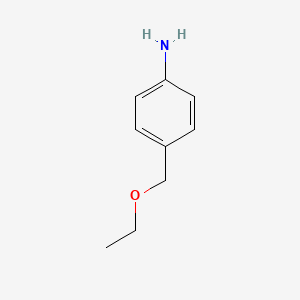

4-(Ethoxymethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(ethoxymethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVXBSOZYHQKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxymethyl Aniline

Classical Synthetic Approaches and Modifications

Traditional methods for synthesizing 4-(Ethoxymethyl)aniline and its precursors often involve well-established reaction types that have been refined over time.

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to forming the ether linkage in this compound. masterorganicchemistry.com A common strategy involves the etherification of 4-aminobenzyl alcohol. vulcanchem.com In this approach, the hydroxyl group of 4-aminobenzyl alcohol acts as a nucleophile, attacking an electrophilic source of the ethoxymethyl group. medchemexpress.comsigmaaldrich.comscbt.com This reaction is typically carried out in the presence of a base to deprotonate the alcohol, enhancing its nucleophilicity.

Another classical approach is the Williamson ether synthesis, which can be adapted for precursors to this compound. For instance, 1-ethoxy-4-nitrobenzene has been synthesized from 4-nitrophenol (B140041) and ethyl iodide. researchgate.net The resulting nitro compound can then be reduced to the corresponding aniline (B41778). Similarly, the ethoxymethylation of 4-nitrobenzyl alcohol can be performed using a suitable ethoxymethylating agent under basic conditions, such as in the presence of potassium carbonate, to yield 4-(ethoxymethyl)nitrobenzene. vulcanchem.com This intermediate is then readily converted to this compound.

A related method involves the reaction of a phenoxide with an electrophile. For example, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example of nucleophilic aromatic substitution. masterorganicchemistry.com While not a direct synthesis of the target molecule, this highlights the principle of nucleophilic attack on an activated aromatic ring.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.comyoutube.comlibretexts.org This two-step process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This method can be applied to the synthesis of various substituted anilines. google.com

While a direct one-step reductive amination to form this compound from a corresponding aldehyde and ammonia (B1221849) source is plausible, multistep sequences are more commonly documented. For instance, a related synthesis involves the condensation of 1-phenethyl-4-piperidone (B3395357) with aniline and hydrocyanic acid (HCN) in a Strecker-type reaction. scispace.com Although this produces a different scaffold, the underlying principle of forming a C-N bond via a carbonyl precursor is relevant.

The choice of reducing agent is critical in reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are mild enough to not reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. masterorganicchemistry.com In some cases, sodium borohydride (B1222165) (NaBH₄) can be used, particularly in a stepwise procedure where the imine is formed first and then reduced. organic-chemistry.org

Advanced and Green Synthetic Techniques

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced techniques often offer advantages in terms of selectivity, reaction conditions, and waste reduction.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. tcichemicals.com The synthesis of this compound can be effectively achieved by the catalytic hydrogenation of 1-(ethoxymethyl)-4-nitrobenzene. vulcanchem.comnih.gov This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). vulcanchem.comtcichemicals.com

The process is highly chemoselective, meaning the nitro group is reduced without affecting other functional groups in the molecule. rsc.org This method is often preferred for its clean reaction profile and high yields. Various catalysts can be employed for nitro group reduction, including platinum metals, rhodium, and iron-based catalysts. tcichemicals.comresearchgate.net The choice of catalyst and reaction conditions can be optimized to achieve the desired outcome. For instance, rhodium-on-polystyrene (Rh@PS) has been used in a continuous flow reactor for the hydrogenation of nitroarenes. researchgate.net

Electrochemical methods offer a green and sustainable alternative for the synthesis of aniline derivatives. researchgate.net These reactions use electrical current to drive chemical transformations, often avoiding the need for harsh reagents. mdpi.com The electrochemical synthesis of aniline derivatives can proceed through various mechanisms, including the reduction of nitroaromatics or the anodic oxidation of phenolic compounds followed by amination. researchgate.netacs.orgnih.govpsu.edu

One approach involves the anodic oxidation of lignin-derived phenolic compounds in methanol (B129727), followed by a reaction with an amine source to produce substituted anilines. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of electrochemical methods for constructing complex aniline structures from renewable feedstocks. The electrochemical reduction of nitro compounds is another viable route, providing a reagent-free method for generating the amine functionality.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and side product formation. researchgate.netscielo.br For the synthesis of this compound and related compounds, several parameters can be adjusted.

In the case of catalytic hydrogenation of 1-(ethoxymethyl)-4-nitrobenzene, the choice of catalyst, solvent, temperature, and hydrogen pressure can significantly impact the reaction's efficiency. vulcanchem.com For example, using Pd/C as a catalyst is a common and effective choice. vulcanchem.com

For nucleophilic substitution reactions, the selection of the base, solvent, and temperature is critical. In the ethoxymethylation of 4-nitrobenzyl alcohol, using a base like potassium carbonate (K₂CO₃) is typical. vulcanchem.com The optimization of solvent systems, such as using a mixture of dichloromethane (B109758) and acetic acid in Strecker-type reactions, has been shown to improve yields. scispace.com

The table below summarizes some of the synthetic approaches and conditions for preparing this compound and its key precursors.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Nitrobenzyl alcohol | Ethoxymethylating agent, K₂CO₃ | 4-(Ethoxymethyl)nitrobenzene | Nucleophilic Substitution |

| 1-(Ethoxymethyl)-4-nitrobenzene | H₂, Pd/C | This compound | Catalytic Hydrogenation |

| 4-Aminobenzyl alcohol | Ethoxymethylating agent, Base | This compound | Nucleophilic Substitution |

| 4-Nitrophenol | Ethyl iodide | 1-Ethoxy-4-nitrobenzene | Williamson Ether Synthesis |

Stereoselective and Regioselective Synthesis Strategies

The concepts of stereoselectivity and regioselectivity are central to the efficient synthesis of this compound. Regioselectivity, in this context, primarily refers to the selective functionalization of the aniline ring, ensuring the ethoxymethyl group is introduced at the para-position (position 4) relative to the amino group.

While specific literature detailing stereoselective syntheses originating from a chiral center within the ethoxymethyl group of this compound is not prevalent, general principles of regioselective synthesis are broadly applicable. The directing effect of the amino group on the aniline ring is a key factor. The amino group is an ortho-, para-director, meaning it activates these positions towards electrophilic substitution.

One potential regioselective strategy to synthesize this compound could involve the following conceptual steps:

Protection of the Aniline: The highly reactive amino group of aniline is often protected to prevent side reactions and to modulate its directing effects. Common protecting groups for anilines include acetyl or tert-butyloxycarbonyl (Boc) groups.

Regioselective Ethoxymethylation: The protected aniline can then undergo a regioselective electrophilic substitution reaction. A Friedel-Crafts type reaction using an appropriate ethoxymethylating agent (e.g., ethoxymethyl chloride) in the presence of a Lewis acid catalyst could be employed. The steric bulk of the protecting group can enhance the preference for para-substitution.

Deprotection: The final step would involve the removal of the protecting group to yield this compound.

The choice of solvent, catalyst, and reaction conditions plays a crucial role in maximizing the yield of the desired para-isomer over the ortho-isomer.

| Strategy | Key Transformation | Anticipated Selectivity | Controlling Factors |

| Protected Aniline Route | Friedel-Crafts Alkylation | High para-selectivity | Steric hindrance of protecting group, Lewis acid choice, reaction temperature |

This table presents a conceptual strategy, as specific documented examples for this compound are not widely available in public literature.

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or isotopically labeled versions of this compound is invaluable for a variety of scientific investigations, particularly for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. Stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule without altering its chemical properties significantly.

General methods for isotopic labeling of anilines and related aromatic compounds can be adapted for this compound. These methods can be broadly categorized into two approaches:

Building from Labeled Precursors: This "bottom-up" approach involves using commercially available starting materials that already contain the desired isotope. For instance, to synthesize ¹³C-labeled this compound, one could start with ¹³C-labeled aniline or a ¹³C-labeled benzene (B151609) derivative and then construct the ethoxymethyl side chain. This method provides precise control over the location of the isotopic label.

Hydrogen-Isotope Exchange Reactions: For deuterium labeling, hydrogen-deuterium (H/D) exchange reactions are a common and efficient strategy. This can involve treating this compound with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst (e.g., palladium or platinum). The conditions of the exchange reaction can be tuned to achieve selective deuteration at specific positions on the aromatic ring or on the ethoxymethyl group.

A hypothetical pathway for the synthesis of deuterated this compound is outlined below:

| Labeling Method | Isotope Source | Catalyst/Reagent | Potential Labeled Positions |

| H/D Exchange | D₂O | Palladium on Carbon (Pd/C) | Aromatic ring protons (positions 2, 3, 5, 6) |

| Synthetic Build-up | ¹³C-labeled Aniline | Standard organic reagents | Specific carbon atom(s) in the aniline ring |

| Synthetic Build-up | Deuterated Ethanol | Williamson ether synthesis conditions | Deuterium atoms on the ethyl group of the ethoxymethyl moiety |

This table illustrates general and hypothetical labeling strategies applicable to this compound based on established methods for similar compounds.

The development of robust and scalable methods for isotopic labeling is an active area of research, driven by the increasing demand for labeled compounds in drug discovery and metabolic studies.

Chemical Reactivity and Transformation of 4 Ethoxymethyl Aniline

Reactions Involving the Amino Group

The primary amino group in 4-(Ethoxymethyl)aniline is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The amino group of this compound readily undergoes acylation with acylating agents like acetic anhydride (B1165640) or acetyl chloride. orientjchem.orgstudylib.netvedantu.com This reaction, often carried out in the presence of a base, leads to the formation of N-acylated products, such as N-(4-(ethoxymethyl)phenyl)acetamide. vedantu.com The acylation serves to protect the amino group, reducing its reactivity towards electrophiles and oxidizing agents, and the resulting amides are often stable, crystalline solids useful for purification and characterization. libretexts.org The reaction proceeds through the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. doubtnut.com

Table 1: Examples of Acylation Reactions of Anilines

| Amine Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| Aniline (B41778) | Acetic Anhydride | Acetanilide | libretexts.org |

| Aniline | Acetyl Chloride | Acetanilide | vedantu.comdoubtnut.com |

| 3-Methoxy-2-(methoxymethyl)aniline | Acetic Anhydride | N-(3-methoxy-2-(methoxymethyl)phenyl)acetamide |

The primary aromatic amino group of this compound can be converted to a diazonium salt through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). jbiochemtech.commdpi.comnih.gov These diazonium salts are highly versatile intermediates, though often unstable and used immediately in subsequent reactions. nih.govmasterorganicchemistry.com

The resulting 4-(ethoxymethyl)benzenediazonium salt can undergo various transformations:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo compounds. jbiochemtech.comunb.camsu.edu These azo dyes are of significant industrial importance. unb.ca The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. msu.edu

Sandmeyer and Related Reactions: The diazonium group can be replaced by various nucleophiles, often with the aid of copper(I) salts (Sandmeyer reaction). masterorganicchemistry.commsu.edu This allows for the introduction of a wide range of substituents onto the aromatic ring.

Reduction: Aryl diazonium salts can be reduced to the corresponding hydrazines using mild reducing agents. msu.edu

This compound, being a primary amine, readily participates in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgmasterorganicchemistry.comderpharmachemica.com This reaction involves the nucleophilic addition of the amine to the carbonyl compound, followed by dehydration. wikipedia.orgmasterorganicchemistry.com The formation of the C=N double bond (azomethine group) is a key characteristic of this transformation. wikipedia.org Schiff bases derived from anilines are sometimes referred to as anils. wikipedia.org These compounds are important in coordination chemistry and as intermediates in the synthesis of various organic molecules. wikipedia.orgvulcanchem.com The reaction can often be achieved by simply mixing the reactants, sometimes with mild heating or under conditions that facilitate the removal of water. masterorganicchemistry.comresearchgate.net

Table 2: Examples of Schiff Base Formation with Anilines

| Aniline Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| Aniline derivatives | Aldehydes/Ketones | Imines (Schiff Bases) | wikipedia.orgmasterorganicchemistry.com |

| 4,4'-methylenedianiline | Benzaldehyde | Diimine | derpharmachemica.com |

| 4-methylaniline | Substituted Benzaldehydes | Imines | researchgate.net |

The amino group of this compound can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.org This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgrsc.org These reactions have become a cornerstone of modern organic synthesis for preparing arylated amines, which are prevalent in pharmaceuticals, natural products, and organic materials. nih.govacs.orgresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

Reactions Involving the Ethoxymethyl Ether Linkage

The ethoxymethyl group, while generally stable, can undergo specific chemical transformations.

The ether linkage in the ethoxymethyl group of this compound can be cleaved under certain reaction conditions. While specific studies on the ether cleavage of this compound are not extensively detailed in the provided context, analogous reactions on similar structures suggest that this transformation is feasible. For instance, cleavage of the ether bond would likely require strong acidic or specific ether-cleaving reagents. This type of reaction would result in the formation of 4-(aminomethyl)phenol. tcichemicals.comnih.gov

Transetherification and Exchange Reactions

The ethoxymethyl group of this compound can participate in transetherification and other ether exchange reactions. These reactions involve the cleavage of the ether bond and subsequent formation of a new ether or a different functional group.

Transetherification: In the presence of a suitable catalyst, such as an iron(III) triflate system, the ethoxymethyl ether can react with another alcohol to form a new, unsymmetrical ether. nih.gov While specific studies on this compound are not prevalent, the general mechanism for iron-catalyzed transetherification suggests that the reaction proceeds through the activation of the alcohol, followed by nucleophilic attack. For instance, reacting this compound with a different primary alcohol (R-OH) in the presence of an iron catalyst would likely yield 4-((alkoxymethyl))aniline and ethanol. The reaction conditions, such as the choice of catalyst and solvent, can influence the efficiency and outcome of the transetherification process. nih.gov

Ether Cleavage/Deprotection: The methoxymethyl (MOM) ether, structurally similar to the ethoxymethyl group, is a common protecting group for alcohols in organic synthesis. masterorganicchemistry.com Its cleavage, a form of ether exchange, can be achieved under various conditions. A mild method for the deprotection of MOM ethers involves the use of aluminum chloride (AlCl₃) in the presence of N,N-dimethylaniline. researchgate.net This reagent system facilitates the removal of the alkoxymethyl group to yield the corresponding alcohol or, in the case of this compound, would likely lead to the formation of 4-aminobenzyl alcohol under appropriate conditions. This type of reaction highlights the lability of the ether linkage under Lewis acidic conditions.

| Reaction Type | Reagents/Catalysts | Probable Product with this compound |

| Transetherification | R-OH, Fe(OTf)₃ | 4-((Alkoxymethyl))aniline |

| Ether Cleavage | AlCl₃, N,N-dimethylaniline | 4-Aminobenzyl alcohol |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino (-NH₂) and the ethoxymethyl (-CH₂OEt) groups. The powerful activating and ortho-, para-directing effect of the amino group generally dominates the regiochemical outcome of these reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is a typical electrophilic aromatic substitution reaction. Due to the strong directing effect of the amino group, nitration of this compound is expected to occur primarily at the positions ortho to the amino group (positions 3 and 5).

Halogenation: Similarly, the reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) would lead to the substitution of hydrogen atoms on the aromatic ring. The substitution pattern is again dictated by the amino group, leading to the formation of halogenated derivatives at the ortho positions. For example, bromination of 4-(methoxymethyl)aniline, a closely related compound, proceeds via electrophilic aromatic substitution. smolecule.com

The reactivity of the aniline ring is significantly influenced by the substituents present. The electron-donating character of the ethoxymethyl group further enhances the electron density of the ring, making it highly susceptible to electrophilic attack.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(ethoxymethyl)aniline |

| Bromination | Br₂, FeBr₃ or solvent | 3,5-Dibromo-4-(ethoxymethyl)aniline |

Cyclization Reactions and Heterocycle Formation

Aniline derivatives are crucial precursors for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions. The presence of the reactive amino group in this compound allows it to be a valuable building block in the formation of fused ring systems like quinolones and in the synthesis of hybrid molecules containing imidazole (B134444) moieties.

Quinolones are a significant class of N-heterocycles, and their synthesis often involves the cyclization of aniline derivatives. researchgate.net Several established methods can be adapted for the use of this compound to produce substituted quinolones.

One common approach is the Conrad-Limpach reaction , which involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. arkat-usa.org For this compound, this would involve reaction with a suitable β-ketoester to form an enamine intermediate, which upon heating, would cyclize to yield a 4-quinolone derivative bearing an ethoxymethyl group on the benzene ring. arkat-usa.org

Another effective method utilizes Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to promote the cycloacylation of anilides. researchgate.netnih.gov This methodology is known for its high yields and applicability to a wide range of functionalized anilines under milder conditions than traditional methods. researchgate.netnih.gov An N-acylated derivative of this compound could be cyclized using this reagent to afford the corresponding 4-quinolone.

| Synthetic Method | Key Reagents | Intermediate | Product Type |

| Conrad-Limpach | β-ketoester | Enamine | 4-Quinolone |

| Eaton's Reagent Cycloacylation | Eaton's Reagent | N-Acylaniline | 4-Quinolone |

| Copper-Catalyzed Cyclization | Alkyne, Cu(I) catalyst | - | 4-Quinolone |

The synthesis of molecules combining imidazole and aniline scaffolds can be achieved through various multicomponent and cyclization strategies. vulcanchem.comresearchgate.net These hybrid structures are of interest in medicinal chemistry and materials science.

One approach involves the one-pot, four-component condensation of an aldehyde, benzil, a primary amine (such as this compound), and ammonium (B1175870) acetate. researchgate.net This reaction, often catalyzed by an acid, efficiently constructs the tetrasubstituted imidazole ring.

Alternatively, cyclization reactions starting from appropriately functionalized anilines can lead to imidazole-aniline hybrids. For instance, the reaction of an aniline with other precursors can form intermediates that undergo cyclization to produce the imidazole ring. rsc.org The synthesis of imidazole-aniline hybrids often involves the formation of an amidine intermediate followed by cyclization with a suitable reagent.

Mechanism of Key Reactions and Kinetic Studies

Understanding the reaction mechanisms and kinetics is fundamental to controlling the outcome of chemical transformations involving this compound. While specific kinetic data for this exact compound is scarce, insights can be drawn from studies on structurally similar anilines.

Mechanism of Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, importantly, onto the nitrogen atom of the amino group, which strongly stabilizes the intermediate and directs the substitution to the ortho and para positions. The final step is the loss of a proton from the arenium ion to restore the aromaticity of the ring.

Kinetic Studies of Aniline Reactions: Kinetic studies on the reactions of substituted anilines provide valuable information about their reactivity. For example, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have elucidated the reaction pathways and rate coefficients. mdpi.com These studies show that both addition to the aromatic ring and hydrogen abstraction can occur, with the specific pathways and rates being dependent on temperature and pressure. mdpi.com Similarly, kinetic investigations into the nucleophilic substitution reactions of α-chloroacetanilides have helped to establish the reaction mechanisms, showing support for an Sₙ2 pathway. nih.gov Such studies on related compounds suggest that the reactivity of this compound and its derivatives is governed by a combination of electronic effects of the substituents and the specific reaction conditions.

Applications of 4 Ethoxymethyl Aniline and Its Derivatives Excluding Clinical/therapeutic

Role as a Chemical Building Block in Organic Synthesis

As a substituted aniline (B41778), 4-(Ethoxymethyl)aniline is a fundamental building block in organic synthesis. minakem.comresearchgate.net The amino group can be readily diazotized or can participate in nucleophilic substitution and condensation reactions, paving the way for the construction of more complex molecular architectures. renyi.huumich.edu

Precursor in Dye and Pigment Production

Aniline and its derivatives have historically been central to the synthesis of a vast array of dyes and pigments. unb.ca The general process often involves the diazotization of the aniline's amino group, followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo dye. researchgate.netjbiochemtech.com These azo compounds are characterized by the -N=N- chromophore, which is responsible for their vibrant colors. jbiochemtech.com

While specific research detailing the use of this compound in large-scale dye production is not widespread, its structure is analogous to other anilines used for this purpose. The presence of the ethoxymethyl group at the para-position can be expected to influence the final properties of a dye, such as its color, solubility in different media, and fastness on fabrics. It is hypothesized that this group could enhance solubility in organic solvents or polymer matrices, making it a candidate for specialized pigment applications.

| Aniline Derivative Class | Resulting Dye/Pigment Type | Potential Influence of Ethoxymethyl Group |

| Simple Anilines | Azo Dyes (e.g., Aniline Yellow) | Modification of hue, improved solubility |

| Sulfonated Anilines | Acid Dyes | Enhanced water solubility |

| Chloroanilines | Pigments for inks and plastics | Increased stability and lightfastness |

| Alkoxy-substituted Anilines | Disperse Dyes, Solvent Dyes | Altered lipophilicity and affinity for synthetic fibers |

Synthesis of Advanced Organic Intermediates

Beyond dyes, this compound serves as a precursor for various advanced organic intermediates. The amino group can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to build complex molecular frameworks. These reactions are fundamental to creating specialized chemicals for research and industry. The ethoxymethyl substituent can provide steric hindrance or electronic effects that guide the regioselectivity of reactions on the aromatic ring, and it may be retained in the final product to impart specific physical properties like solubility or crystallinity.

Material Science Applications

In the field of material science, substituted anilines are crucial for creating functional polymers and advanced materials. The ability of this compound to participate in polymerization and to act as a ligand for metal centers makes it a valuable component in this domain.

Polymer and Copolymer Synthesis

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.govscispace.com The properties of PANI can be significantly altered by synthesizing it from aniline derivatives. nih.govrsc.org

The oxidative polymerization of this compound, either as a homopolymer or as a copolymer with aniline or other monomers, is a promising route to new functional polymers. The ethoxymethyl group attached to the polymer backbone would likely increase the material's solubility in common organic solvents, a common challenge that limits the processability of unsubstituted polyaniline. nih.gov This improved solubility facilitates the formation of uniform thin films, which are essential for applications in electronics and sensors.

| Polymer Type | Monomer(s) | Anticipated Property Modification by Ethoxymethyl Group |

| Homopolymer | This compound | Increased solubility, modified conductivity, altered morphology |

| Copolymer | Aniline and this compound | Tunable solubility and electronic properties based on monomer ratio |

| Composite Material | Polyaniline derivative with nanomaterials | Enhanced processability for creating uniform composite films |

Precursors for Advanced Monomers

This compound can be chemically modified to produce more complex monomers for specialized polymerization reactions. For instance, reactions involving the amino group could introduce polymerizable functionalities like acrylates or vinyl groups. This transforms the initial building block into a custom-designed monomer, enabling the synthesis of polymers with precisely tailored properties for applications such as coatings, resins, or advanced composites.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules. scholaris.ca The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Aniline derivatives can function as or be incorporated into these organic linkers.

Photovoltaic Materials and Optoelectronic Applications

Derivatives of this compound show potential in the development of materials for organic electronics, particularly in the field of photovoltaics such as Dye-Sensitized Solar Cells (DSSCs). In these devices, aniline derivatives can be utilized as precursors for hole-transport materials or as components of organic dye sensitizers.

Dye-Sensitized Solar Cells are a type of photovoltaic cell that separates the function of light absorption from charge carrier transport. mdpi.com They typically consist of a dye-sensitized n-type semiconductor (like TiO2), an electrolyte containing a redox mediator, and a counter electrode. mdpi.com Aniline and its derivatives can be electropolymerized to form polyaniline (PAni), a conductive polymer that can act as a solid-state hole-transport medium, replacing the traditional liquid electrolyte. mdpi.comresearchgate.net

Table 1: Potential Role of this compound Derivatives in Dye-Sensitized Solar Cells (DSSCs)

| DSSC Component | Function | Potential Role of this compound Derivative |

|---|---|---|

| Hole-Transport Material | Transports positive charges (holes) from the oxidized dye to the counter electrode. | Can be polymerized in situ to form a conductive polyaniline layer, replacing liquid electrolytes. researchgate.net |

| Organic Dye Sensitizer | Absorbs sunlight and injects electrons into the semiconductor's conduction band. | Can be a structural component of a "donor-π bridge-acceptor" organic dye, where the aniline moiety acts as the electron donor. researchgate.net |

Catalysis and Ligand Design

The primary amine group of this compound makes it an excellent precursor for the synthesis of Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. jetir.org These Schiff bases are highly important ligands in coordination chemistry. jetir.orgmdpi.com They can coordinate with a wide range of metal ions through the nitrogen atom of the azomethine group to form stable metal complexes. mdpi.comdntb.gov.ua

These Schiff base metal complexes have been extensively studied as catalysts for various organic transformations. dntb.gov.uaresearchgate.net The catalytic activity is often enhanced upon complexation of the metal ion with the Schiff base ligand. researchgate.net Aniline itself is known to act as a nucleophilic catalyst, accelerating reactions like hydrazone formation. nih.gov Derivatives such as this compound can be used to synthesize ligands for catalysts used in oxidation, reduction, coupling reactions, and polymerization. dntb.gov.ua For instance, Schiff base complexes have shown remarkable efficiency in Claisen-Schmidt condensation reactions for synthesizing chalcones, with some catalysts achieving yields greater than 90%. mdpi.com The electronic properties and steric bulk of the substituents on the aniline and aldehyde precursors can be tuned to optimize the catalytic activity and selectivity of the resulting metal complex. researchgate.net

Table 2: Examples of Reactions Catalyzed by Aniline-Derived Schiff Base Metal Complexes

| Reaction Type | Catalyst Type | Substrates | Result |

|---|---|---|---|

| Claisen-Schmidt Condensation | Cu(II) Schiff Base Complex | Aldehydes and Acetophenone | Synthesis of chalcone (B49325) derivatives with high yields (>90%). mdpi.com |

| Oxidation Reactions | Various Transition Metal Schiff Base Complexes | Alcohols, Alkenes | Formation of corresponding aldehydes, ketones, or epoxides. dntb.gov.ua |

| Reduction Reactions | Various Transition Metal Schiff Base Complexes | Imines, Ketones | Formation of corresponding amines or alcohols. dntb.gov.ua |

Agrochemical Applications

Aniline and its derivatives are fundamental intermediates in the chemical industry for the production of various agrochemicals, including herbicides and insecticides. researchgate.netmdpi.com These compounds serve as starting materials for the synthesis of more complex active ingredients. For example, 4-methyl aniline is a known intermediate for agricultural pesticides. mdpi.com

The structural motif of this compound can be incorporated into molecules designed to exhibit herbicidal or insecticidal activity. The synthesis of many modern pesticides involves multi-step processes where substituted anilines are key building blocks. For instance, anilide herbicides are a major class of agrochemicals. researchgate.net The development of novel pesticides often involves the structural optimization of existing natural or synthetic compounds to enhance efficacy and selectivity. frontiersin.org Derivatives of this compound could be used to create novel candidates for such optimization studies, potentially leading to new active ingredients for crop protection. Research has shown that various complex chemical structures derived from aniline precursors exhibit significant herbicidal activity against common weeds. nih.govrsc.orgnih.gov

Table 3: Agrochemical Classes and the Role of Aniline Intermediates

| Agrochemical Class | General Function | Role of Aniline Intermediate (e.g., this compound) |

|---|---|---|

| Anilide Herbicides | Inhibit weed growth through various mechanisms, such as disrupting cell division or photosynthesis. | Serves as the core structural backbone for the active molecule. researchgate.net |

| Phenylurea Herbicides | Inhibit photosynthesis by blocking electron transport. | Used as a precursor in the synthesis of the urea (B33335) linkage and the aromatic ring system. |

| Diamide Insecticides | Act on insect ryanodine (B192298) receptors, causing uncontrolled muscle contraction. | Can be a key starting material for one of the aromatic portions of the final complex molecule. mdpi.com |

| Growth Regulators | Mimic natural plant hormones to disrupt normal growth in weeds. | Forms part of the molecular structure that interacts with biological targets like auxin receptors. mdpi.com |

Analytical Reagents and Probes (Non-Biological)

Derivatives of this compound have applications in the design of chemical sensors and fluorescent probes for non-biological systems. The aniline functional group can act as a receptor or recognition site for specific analytes. Its electron-donating nature can be harnessed to create probes that signal the presence of an analyte through a change in their optical properties, such as fluorescence.

A common design for fluorescent probes involves linking a receptor unit to a fluorophore. The interaction of the analyte with the receptor modulates the photophysical properties of the fluorophore. In probes based on Photoinduced Electron Transfer (PET), the aniline nitrogen can act as an electron donor, quenching the fluorescence of the attached fluorophore. nih.gov When the aniline group interacts with an analyte, such as a proton (in pH sensing) or a metal ion, its ability to donate an electron is suppressed, leading to a "turn-on" of fluorescence. nih.gov Perylene-based fluorescent PET probes with aniline receptors have been synthesized and shown to be highly sensitive pH probes. nih.gov By modifying the aniline structure, such as with the ethoxymethyl group, the probe's selectivity, sensitivity, and solubility can be fine-tuned for specific analytical applications in non-biological media.

Table 4: Components and Mechanism of an Aniline-Based Fluorescent Probe

| Component | Function | Example Mechanism (PET) |

|---|---|---|

| Fluorophore | The light-emitting part of the probe (e.g., Perylene, Hemicyanine). nih.govmdpi.com | Emits light upon excitation when not quenched. |

| Receptor | The part that selectively binds to the analyte (e.g., the aniline nitrogen of the this compound moiety). | Binds with the target analyte (e.g., H+). |

| Linker/Spacer | Connects the fluorophore and the receptor. | Holds the components in a fixed orientation. |

| Sensing Mechanism | The process by which analyte binding causes a signal change. | In the absence of an analyte, the aniline nitrogen donates an electron, quenching fluorescence. Upon binding a proton, electron donation is inhibited, and fluorescence is restored ("turned on"). nih.gov |

Spectroscopic and Advanced Structural Characterization of 4 Ethoxymethyl Aniline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating reaction mechanisms by providing detailed structural information on molecules in solution. ed.ac.uknih.gov It allows for the quantitative analysis of various nuclei, such as ¹H and ¹³C, which are common in organic reactions. nih.gov By monitoring changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products. ed.ac.uk

In the context of reactions involving 4-(Ethoxymethyl)aniline, in situ NMR monitoring can reveal key mechanistic details. For instance, in an N-alkylation reaction, the disappearance of the characteristic N-H proton signal and the appearance of new signals corresponding to the N-alkyl group can be tracked to determine reaction kinetics. rsc.org Analysis of temporal concentration data derived from NMR peak integrations allows for the determination of reaction rates and orders, providing a framework for understanding the reaction pathway. ed.ac.uknih.gov Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can further help in identifying species in a complex reaction mixture by differentiating them based on their diffusion coefficients. nih.gov

The expected ¹H NMR spectrum of this compound would feature distinct signals for each type of proton. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the ethoxy and methyl groups would appear as a quartet and a triplet, respectively, due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (ortho to NH₂) | 6.6-6.8 | Doublet | ~8.5 | 2H |

| Aromatic (ortho to CH₂O) | 7.0-7.2 | Doublet | ~8.5 | 2H |

| Benzylic Methylene (-CH₂O-) | ~4.4 | Singlet | - | 2H |

| Amine (-NH₂) | ~3.6 (broad) | Singlet | - | 2H |

| Ethoxy Methylene (-OCH₂CH₃) | ~3.5 | Quartet | ~7.0 | 2H |

Note: Predicted values are based on the structure and data from analogous aniline (B41778) derivatives. rsc.orgrsc.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is an indispensable tool for monitoring the progress of organic reactions and confirming the identity of products by measuring the mass-to-charge ratio (m/z) of ionized molecules. Techniques such as Extractive Electrospray Ionization (EESI-MS) allow for the real-time, online monitoring of reaction mixtures with minimal sample preparation. nih.govnih.govresearchgate.net This provides immediate feedback on the formation of the desired product and the presence of any intermediates or byproducts. nih.govresearchgate.net

For a reaction synthesizing this compound (molar mass: 151.21 g/mol ), MS would be used to confirm its formation by detecting its corresponding molecular ion peak. bldpharm.com In positive ion mode using a soft ionization technique like ESI, the compound would typically be observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 152.1. nih.gov

Tandem mass spectrometry (MS/MS) can further validate the structure. By selecting the parent ion (m/z 152.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov This pattern provides structural information that can be used to distinguish the product from isomers and confirm its identity. This method is highly effective for identifying major components, tracking reaction progress, and confirming product formation in less than a minute.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formation | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 152.1 |

| [M+Na]⁺ | Sodium Adduct | 174.1 |

| [C₇H₈N]⁺ | Fragment (loss of -OCH₂CH₃) | 106.1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's constitution and conformation, as well as detailed information about intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

Table 3: Representative Crystallographic Data for an Ethoxy-Aniline Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂₂H₂₃NO₂ nih.gov |

| Formula Weight | 333.41 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 7.3634 (7) nih.gov |

| b (Å) | 31.908 (3) nih.gov |

| c (Å) | 8.1372 (8) nih.gov |

| β (°) | 107.598 (1) nih.gov |

| Volume (ų) | 1822.4 (3) nih.gov |

| Z | 4 nih.gov |

| Dihedral Angles (°) | 61.77 (8), 84.77 (8) nih.gov |

Note: Data is for 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline as a representative example. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com These techniques are complementary and provide a molecular fingerprint that is useful for structural confirmation.

For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-O stretching of the ether linkage, aromatic and aliphatic C-H stretching, and C=C stretching of the benzene ring. nist.govnist.gov For instance, the N-H stretching vibrations of the aniline amino group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net

Raman spectroscopy is particularly useful for analyzing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. scirp.org The aromatic ring breathing modes of aniline derivatives, for example, often give rise to strong signals in the Raman spectrum. researchgate.net Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the signal intensity, allowing for the detection of very low concentrations of the analyte. scirp.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3350 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretch | 1500 - 1600 |

| N-H (Amine) | Scissoring | 1580 - 1650 |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 |

| C-O (Ether) | Symmetric Stretch | 1000 - 1150 |

Note: Ranges are based on typical values for aniline and ether-containing aromatic compounds. nist.govnist.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aniline chromophore exhibits characteristic π → π* transitions. The presence of substituents on the benzene ring can significantly influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

The amino group (-NH₂) is a powerful auxochrome, meaning it enhances the absorption of the chromophore. Its lone pair of electrons can be delocalized into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift to a longer λmax compared to unsubstituted benzene. The ethoxymethyl group at the para position is also an electron-donating group, which would further contribute to this shift. Therefore, this compound is expected to absorb at a longer wavelength than aniline itself.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

While this compound is an achiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for the characterization of its chiral derivatives or complexes. These methods are highly sensitive to the three-dimensional arrangement of atoms and are the preferred techniques for determining the enantiomeric purity of a chiral substance.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers and is often expressed as a percentage. wikipedia.org

In practice, if a chiral catalyst is used to synthesize a derivative of this compound, CD spectroscopy can be used to determine the ee of the product. The two enantiomers will interact differently with circularly polarized light, resulting in a CD spectrum. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the stereochemistry and concentration of the chiral molecule. By creating calibration curves with samples of known ee, the enantiomeric purity of an unknown sample can be accurately determined. researchgate.net This is particularly valuable in asymmetric synthesis, where achieving high enantioselectivity is a primary goal. nih.gov

Theoretical and Computational Chemistry Studies of 4 Ethoxymethyl Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of a wide range of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field.

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For 4-(Ethoxymethyl)aniline, this would involve determining bond lengths, bond angles, and dihedral angles. The electronic structure, which includes the distribution of electrons within the molecule, could also be elucidated, providing insights into its chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other chemical species. For this compound, an analysis of its HOMO and LUMO would help in understanding its behavior as an electron donor or acceptor in chemical reactions.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| Energy Gap | The energy difference between the HOMO and LUMO, indicating molecular stability and reactivity. |

Computational methods can predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Predicting these spectra for this compound would aid in its experimental identification and characterization by providing a theoretical benchmark for comparison.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows for the detailed elucidation of reaction mechanisms. For this compound, this could be applied to understand its synthesis, degradation, or its role in various chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule like this compound, which has a rotatable ethoxymethyl group, MD simulations would be useful for exploring its different possible conformations and their relative stabilities.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. By developing a QSPR model that includes this compound, it would be possible to predict various properties of this compound and other similar molecules based on their structural features.

Lack of Specific Research Data on the Non-Linear Optical Properties of this compound

The search results provided general information on the computational methodologies used to study the NLO properties of aniline (B41778) derivatives and other organic molecules. These studies often employ techniques like Density Functional Theory (DFT) to calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The general principle highlighted in the literature is that the NLO response in aniline derivatives is influenced by the nature of substituent groups on the aniline molecule. Electron-donating and electron-withdrawing groups can significantly affect the intramolecular charge transfer and, consequently, the hyperpolarizability.

However, none of the retrieved scientific literature presented specific computational results or experimental data for this compound. Without such dedicated research, it is not possible to generate a scientifically accurate and detailed section on the "Prediction of Non-linear Optical (NLO) Properties" for this particular compound that includes the requested data tables and in-depth research findings. Any attempt to do so would be speculative and would not adhere to the strict requirements for scientifically accurate and source-based content.

Therefore, the requested article focusing on the chemical compound “this compound,” specifically the section on its theoretical and computational NLO properties, cannot be generated at this time due to the absence of relevant scientific research and data. To provide the requested content, a dedicated computational chemistry study on this compound would need to be conducted and published.

Analytical Method Development for 4 Ethoxymethyl Aniline in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of 4-(Ethoxymethyl)aniline from complex mixtures. The choice between liquid and gas chromatography typically depends on the analyte's volatility, polarity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline (B41778) derivatives. thermofisher.com Due to its non-polar aromatic ring and moderately polar amine and ether groups, this compound is well-suited for reversed-phase HPLC. nih.gov In this mode, a nonpolar stationary phase, such as C18 or C8 bonded silica (B1680970), is used with a polar mobile phase. hawach.comchemass.si

Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. chemass.si The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Adjusting the ratio of the organic modifier allows for the optimization of retention time and resolution. For aniline derivatives, UV detection is commonly employed, with wavelengths around 254 nm often providing good sensitivity. The inclusion of buffers or ion-pairing reagents in the mobile phase can be used to control the ionization state of the amine group and improve peak shape and selectivity, especially when analyzing mixtures containing other acidic or basic compounds. rsc.org

Table 1: Typical HPLC Parameters for Analysis of Aniline Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8 (e.g., 15 cm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | Elutes the analyte from the column; the ratio is adjusted for optimal separation. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detector | UV Spectrophotometer | Detects the analyte as it elutes; 254 nm is a common wavelength for aromatic rings. |

| Injection Vol. | 10 - 20 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, primary aromatic amines like this compound can exhibit poor chromatographic behavior, including peak tailing, due to the polar nature of the amino group. thermofisher.com This polarity can lead to undesirable interactions with the stationary phase. To overcome these issues, a derivatization step is often required before GC analysis. jfda-online.com

Derivatization chemically modifies the amine group to make the compound more volatile and less polar, thereby improving peak shape and detectability. jfda-online.com Common strategies include:

Acylation: Reacting the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable, volatile amides.

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a nonpolar trimethylsilyl (B98337) (TMS) group.

After derivatization, the resulting compound can be effectively separated on a nonpolar or medium-polarity capillary GC column and detected using a Flame Ionization Detector (FID) or, for higher selectivity and sensitivity, a Mass Spectrometer (MS). nih.govnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Anilines

| Reagent Class | Example Reagent | Target Functional Group | Properties of Derivative |

|---|---|---|---|

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Primary/Secondary Amines | Increased volatility, enhanced detector response (ECD). jfda-online.com |

| Heptafluorobutyric anhydride (HFBA) | Primary/Secondary Amines | High volatility, excellent for electron capture detection (ECD). jfda-online.com | |

| 2,2,2-trichloroethyl chloroformate | Primary/Secondary Amines | Forms stable carbamates, good for GC-MS analysis. nih.gov | |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls | Replaces active hydrogens with TMS groups, increasing volatility. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions, such as the synthesis or modification of this compound. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate (typically silica gel or alumina) alongside the starting materials, the progress of the reaction can be visually tracked over time. libretexts.orgresearchgate.net

A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the reactants and products. researchgate.net As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify. libretexts.org Visualization can be achieved under UV light if the compounds are UV-active, or by using staining reagents that react with the amine group. researchgate.net TLC is an invaluable tool in a synthetic chemistry setting for quickly determining reaction completion. youtube.com

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatographic detection, spectrophotometric and electrochemical methods can be employed for the quantification of this compound, sometimes as standalone techniques or coupled with separation methods.

Spectrophotometric Methods: UV-Visible spectrophotometry is a straightforward method for quantifying aromatic compounds. Arylamines exhibit UV absorption due to the interaction of the nitrogen's lone pair electrons with the aromatic pi system, which shifts the absorption to longer wavelengths compared to benzene (B151609) alone. libretexts.org A calibration curve can be prepared by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax). This method can be effective for relatively pure samples but may lack selectivity in complex matrices. rsc.org Colorimetric methods, involving a chemical reaction to produce a colored product that absorbs in the visible region, can enhance selectivity and sensitivity. arcjournals.orgresearchgate.net

Electrochemical Methods: Electrochemical detection offers high sensitivity for electroactive compounds like aromatic amines. ulster.ac.uk this compound can be electrochemically oxidized at the surface of a suitable electrode (e.g., a carbon paste or glassy carbon electrode). researchgate.net Techniques like cyclic voltammetry or differential pulse voltammetry can be used to determine its concentration. The oxidation peak current is proportional to the concentration of the analyte in the sample. researchgate.net This method is particularly sensitive and can be applied to determine trace levels of the compound. ulster.ac.uk

On-line and Off-line Sample Preparation Techniques

Proper sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interferences prior to analysis. d-nb.info

Off-line Techniques: These are manual, stepwise procedures.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov For anilines, the pH of the aqueous sample is typically adjusted to be basic (e.g., pH > 11) to ensure the amine is in its neutral, un-ionized form, which is more soluble in organic solvents like methylene (B1212753) chloride. epa.gov

Solid-Phase Extraction (SPE): SPE has become more common than LLE as it is more efficient, uses less solvent, and can be automated. thermofisher.com For this compound, a reversed-phase sorbent (like C18) can be used. The sample is passed through the sorbent, which retains the analyte. Interfering compounds are washed away, and then the purified analyte is eluted with a small volume of an organic solvent. researchgate.net

On-line Techniques: On-line SPE involves coupling the extraction process directly to the analytical instrument, typically an HPLC system. This automated approach reduces sample handling, minimizes contamination, saves time, and improves reproducibility. thermofisher.com The sample is loaded onto a small SPE cartridge, washed, and then the analyte is directly eluted into the HPLC mobile phase for separation and detection. thermofisher.com

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.gov | Simple, inexpensive equipment. | Labor-intensive, uses large solvent volumes, emulsion formation can occur. thermofisher.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid. researchgate.net | High recovery, high concentration factor, less solvent use, can be automated. thermofisher.com | Can be more expensive than LLE, method development may be required. |

| On-line SPE-HPLC | Automated SPE directly coupled to HPLC system. thermofisher.com | Fully automated, high throughput, excellent reproducibility, minimal sample handling. thermofisher.com | Requires specialized equipment, higher initial cost. |

Validation of Analytical Methods for Specific Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.netslideshare.net It is a requirement for quality control and regulatory compliance. The specific parameters to be evaluated are outlined in guidelines from bodies like the International Council for Harmonisation (ICH). amsbiopharma.comaltabrisagroup.comfda.gov

For a quantitative method to analyze this compound, the following parameters are typically validated:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or matrix components. amsbiopharma.comaltabrisagroup.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A correlation coefficient (r) of at least 0.995 is generally desired. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known, spiked amount of analyte. slideshare.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. slideshare.net

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). slideshare.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.com

Table 4: Key Parameters for Analytical Method Validation (based on ICH Guidelines)

| Validation Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of test results to the true value. altabrisagroup.com | 98-102% recovery for drug product assay. slideshare.net |

| Precision (RSD) | Agreement among a series of measurements. amsbiopharma.com | RSD ≤ 2% for repeatability. amsbiopharma.com |

| Specificity | Ability to measure only the intended analyte. altabrisagroup.com | No interference from blank, placebo, or impurities at the analyte's retention time. |

| Linearity (r) | Proportional relationship between concentration and signal. altabrisagroup.com | Correlation coefficient (r) ≥ 0.995. altabrisagroup.com |

| Range | Concentration interval where the method is accurate, precise, and linear. altabrisagroup.com | Typically 80-120% of the test concentration for assays. altabrisagroup.com |

| LOD | Lowest detectable concentration. altabrisagroup.com | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. altabrisagroup.com | Signal-to-Noise ratio of 10:1. |

| Robustness | Reliability with small variations in method parameters. altabrisagroup.com | No significant impact on results when parameters (e.g., pH, flow rate) are slightly varied. |

Research on Derivatives and Analogues of 4 Ethoxymethyl Aniline

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 4-(Ethoxymethyl)aniline involves targeted modifications to the parent structure. These modifications can be categorized into three main areas: substitution on the aromatic ring, alteration of the ethoxymethyl group, and N-substitution at the amino group. The goal is to create a library of related compounds for further investigation.

Common synthetic strategies for creating analogues of substituted anilines, which are applicable to this compound, include:

N-Alkylation and N-Acylation: The primary amino group of this compound is a reactive site for introducing a wide variety of substituents. N-alkylation can be achieved by reacting the aniline (B41778) with alkyl halides. A related process, reductive amination, can be used to add N-alkyl groups from aldehydes or ketones. N-acylation, reacting the aniline with acyl chlorides or anhydrides, produces amide derivatives. nih.govchemrxiv.org

Electrophilic Aromatic Substitution: The aniline ring can be further functionalized through reactions such as halogenation, nitration, or sulfonation. The position of the new substituent is directed by the existing amino and ethoxymethyl groups. For example, reaction of an aniline derivative with N-bromosuccinimide can afford an ortho-brominated product. nih.gov

Modification of the Ether Linkage: The ethoxymethyl group can be altered. For instance, replacing the ethyl group with other alkyl or aryl groups would create a series of different ethers. This can be achieved by starting with the corresponding 4-(hydroxymethyl)aniline precursor and performing an ether synthesis with the desired alcohol or alkyl halide.

Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to synthesize aniline derivatives by forming a carbon-nitrogen bond between an aryl halide and an amine. This allows for the construction of complex aniline analogues that might be difficult to prepare through classical methods.

Table 1: Synthetic Strategies for this compound Analogues

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Analogue Type |

|---|---|---|---|

| Amino Group | N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Aniline |

| Amino Group | N-Acylation | Acyl Chloride, Pyridine | N-Aryl Amide |

| Amino Group | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Aniline |

| Aromatic Ring | Halogenation | N-Bromosuccinimide (NBS) | Ring-Halogenated Aniline |

| Ethoxymethyl Group | Ether Synthesis | 4-(chloromethyl)aniline precursor + Alkoxide | Varied Ether Analogues |

Investigation of Structure-Activity Relationships (SAR) in Functional Applications

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological or chemical activity. While specific SAR data for this compound derivatives are not extensively documented in public literature, the principles can be inferred from studies on other aniline analogues. These studies systematically alter parts of the molecule and measure the resulting change in a specific functional application, such as antimicrobial or anticancer activity. neuroquantology.com

Key findings from SAR studies on related aniline derivatives include:

Impact of Halogenation: The introduction of halogen atoms to the aniline ring often enhances biological activity. For example, studies on halogenated anilines have demonstrated significant antimicrobial and antibiofilm properties. mdpi.comnih.gov The position and type of halogen (e.g., chlorine, bromine) can fine-tune this activity, suggesting that electrostatic properties on the aniline ring are critical for bioactivity. nih.gov

Role of Hydrophobicity/Hydrophilicity: Modifying terminal groups to change a molecule's water or fat solubility can dictate how it interacts with biological systems. For instance, in aniline-based dyes used for bioimaging, tuning from hydrophobic to hydrophilic characteristics affects their ability to stain different parts of a cell. rsc.org

Influence of N-Substitution: In a series of podophyllotoxin (B1678966) derivatives, the nature of the substituent on the aniline nitrogen was found to be critical for activity against human DNA topoisomerase II. nih.gov Similarly, for certain herbicides, the rate of cleavage of the N-substituent, which releases the active molecule, correlates with its herbicidal activity. acs.org

Table 2: Examples of Structure-Activity Relationships in Aniline Derivatives

| Structural Modification | Aniline Derivative Class | Functional Application | Observed SAR Finding |

|---|---|---|---|

| Addition of Halogen Atoms | Halogenated Anilines | Antimicrobial | Increased antimicrobial and antibiofilm activity. mdpi.comnih.gov |

| Free C-4' Hydroxy Group | Podophyllotoxin Anilino Derivatives | Anticancer | A free hydroxyl group at the 4' position was found to be essential for DNA breakage activity. nih.gov |

| N-Alkylation | Proinsecticides | Insecticidal | An N-methyl group on the amide nitrogen eliminated phytotoxicity in certain insecticidal compounds. acs.org |

| Varying Terminal Groups | Aniline-based Squaraines | Bioimaging | Modifying terminal groups from hydrophobic to hydrophilic altered cellular staining properties. rsc.org |

Introduction of New Functional Groups and Their Impact on Reactivity

Introducing new functional groups onto the this compound scaffold can significantly alter its chemical reactivity. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—influences the electron density of the aromatic ring and the basicity of the amino group.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density of the aniline ring. This makes the ring more susceptible to electrophilic aromatic substitution and increases the rate of oxidative coupling reactions. bohrium.com An EDG would also slightly increase the basicity of the amino nitrogen.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution and lowers the basicity of the amino group. The synthesis of compounds like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) demonstrates the multi-step processes often required to introduce potent EWGs onto an aniline ring. nih.gov

The compatibility of various functional groups with specific reaction conditions is a key consideration. For example, during amide bond cleavage reactions, the presence of hydroxyl or amino groups near a carboxylic acid was found to be undesirable, while many other functional groups did not inhibit the reaction. frontiersin.org

Table 3: Impact of Functional Groups on Aniline Reactivity

| Functional Group Type | Example Groups | Effect on Aromatic Ring | Effect on Amino Group Basicity |

|---|---|---|---|

| Electron-Donating | -CH₃, -OCH₃ | Activation towards electrophilic substitution | Increase |

| Electron-Withdrawing | -NO₂, -SO₂R, -CF₃ | Deactivation towards electrophilic substitution | Decrease |

| Halogens | -Cl, -Br, -I | Deactivation towards electrophilic substitution | Decrease |

Heterocyclic Derivatives Incorporating the this compound Moiety

The this compound structure can serve as a building block for the synthesis of more complex heterocyclic compounds. The amino group provides a nucleophilic handle for cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

Pyrimidines: Substituted anilines are common starting materials for creating pyrimidine (B1678525) and pyrimidopyrimidine derivatives, which are known to have a wide range of biological activities, including antimicrobial and cytotoxic properties. nih.gov Synthesis often involves the condensation of an aniline with a suitable three-carbon precursor or other reagents that build the pyrimidine ring. researchgate.net

Piperidines: The aniline nitrogen can be incorporated into a piperidine (B6355638) ring. For example, 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline is a known compound where an aniline is directly attached to a substituted piperidine ring. smolecule.com Such structures can be synthesized through coupling reactions between the aniline and a pre-formed piperidine precursor. smolecule.com

Quinobenzothiazines: Tetracyclic quinobenzothiazine derivatives with antimicrobial properties have been synthesized by reacting appropriate aniline derivatives with thioquinantrenediinium salts. This method allows for the introduction of various substituents, derived from the starting aniline, onto the final heterocyclic framework. nih.gov

Pyridones: N-substituted 4-pyridones can be synthesized from the reaction of primary amines, such as anilines, with skipped diynones. This transformation occurs via an intramolecular hydroamination process. researchgate.net

Table 4: Heterocyclic Systems Derived from Aniline Precursors

| Heterocyclic System | General Synthetic Approach | Potential Application Area |

|---|---|---|